molecular formula C28H27NO6 B2621936 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866813-29-8

3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2621936
CAS RN: 866813-29-8
M. Wt: 473.525
InChI Key: UGNNTTFIOPYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that are characterized by a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In this case, the quinolinone has various substituents, including a 4-ethoxybenzoyl group, methoxy groups, and a 4-methoxyphenylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline backbone provides a planar, aromatic core, which would contribute to the compound’s stability and possibly its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl and ether groups could impact its solubility. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The exact mechanism of action of 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer cells, this compound 534085 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease models, this compound 534085 has been reported to reduce the production of beta-amyloid, a protein that forms plaques in the brain and is associated with cognitive decline.
Biochemical and Physiological Effects:
This compound 534085 has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer cells, this compound 534085 has been reported to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease models, this compound 534085 has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function. In cardiovascular disease models, this compound 534085 has been reported to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 in lab experiments is its specificity for certain enzymes and pathways, allowing for targeted inhibition and potential therapeutic applications. Additionally, this compound 534085 has been reported to have low toxicity and good solubility in various solvents. However, one limitation of using this compound 534085 is its relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce in large quantities.

Future Directions

There are several potential future directions for research on 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085. One area of interest is its use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound 534085 and its potential applications in other disease models. Finally, research on improving the synthesis method and increasing the yield of this compound 534085 could make it more accessible for lab experiments and potential clinical use.

Synthesis Methods

The synthesis of 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 involves the reaction of 4-ethoxybenzoyl chloride with 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one in the presence of a base, followed by purification using column chromatography. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. This compound 534085 has also been investigated for its potential use as a cardiovascular drug, as it has been shown to have vasodilatory effects and reduce blood pressure.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-5-35-21-12-8-19(9-13-21)27(30)23-17-29(16-18-6-10-20(32-2)11-7-18)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNTTFIOPYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.